molecular formula C20H15ClN4O2S B11662281 3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B11662281
M. Wt: 410.9 g/mol
InChI Key: YOXDSMMBQIVQPE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structural features, which include a chlorophenyl group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . This reaction leads to the formation of the isoxazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of copper(I) or ruthenium(II) catalysts in the cycloaddition reaction can be replaced with more eco-friendly alternatives . The scalability of these methods allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure high yields.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated by the compound’s structural features, which allow it to fit into the active sites of these molecules and disrupt their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide lies in its combination of the oxazole and thiadiazole rings, which confer distinct chemical properties and potential applications. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H15ClN4O2S/c1-11-6-5-7-13(10-11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-8-3-4-9-15(14)21/h3-10H,1-2H3,(H,22,24,26)

InChI Key

YOXDSMMBQIVQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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